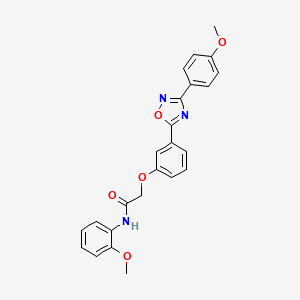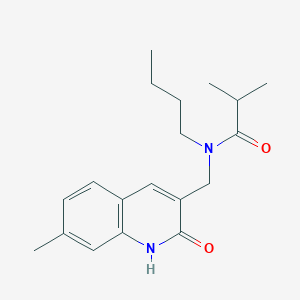![molecular formula C22H21ClN4O B7697199 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]quinoline derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role in the synthesis of Compound X. Researchers have explored various strategies, including condensation reactions, cyclization, and substitution steps . The choice of synthetic route impacts the overall yield and purity of the final compound.
科学研究应用
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to act as an inhibitor of several enzymes and receptors, including cyclin-dependent kinases, protein kinase C, and adenosine receptors. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide acts as an inhibitor of several enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of cyclin-dependent kinases by binding to their ATP-binding sites. This compound also acts as an antagonist of adenosine receptors, blocking their activation. The mechanism of action of this compound on protein kinase C is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, making it a valuable tool for studying their functions. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders. However, this compound has some limitations. Its solubility in water is low, which can make it difficult to administer in experiments. Its potential toxicity also needs to be considered when using it in lab experiments.
未来方向
There are several future directions for the research and development of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to determine its potential toxicity and to develop more efficient synthesis methods. In addition, the development of this compound derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
合成方法
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has been synthesized using various methods, including microwave-assisted synthesis, one-pot synthesis, and Suzuki-Miyaura coupling. The most commonly used method is the Suzuki-Miyaura coupling, which involves the reaction of 4-chlorobenzamide with 1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-boronic acid in the presence of a palladium catalyst. The reaction yields this compound with high purity and yield.
属性
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-3-4-12-27-21-18(13-16-7-5-6-14(2)19(16)24-21)20(26-27)25-22(28)15-8-10-17(23)11-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXNNKJSQAWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
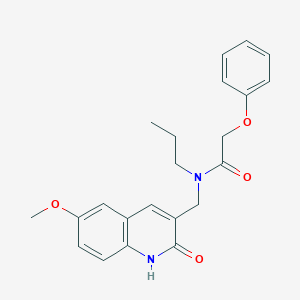

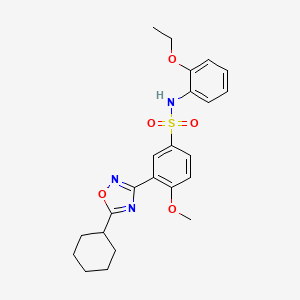
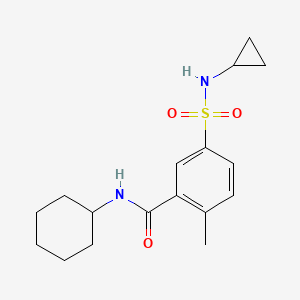
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)


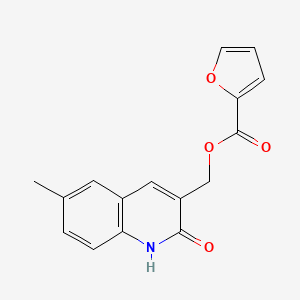

![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)

